1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide
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Overview
Description
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide is a chemical compound with a unique structure that belongs to the purine family. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C7H10N4I, and it is often used as a reagent in organic synthesis and as a precursor in the preparation of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide typically involves the reaction of 1,3-dimethylxanthine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
Starting Material: 1,3-dimethylxanthine
Reagent: Hydroiodic acid (HI)
Reaction Conditions: The reaction is conducted at a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other purine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly used.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which have applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to prepare other purine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide involves its interaction with specific molecular targets and pathways. It is known to bind to purine receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide.
Theophylline: A similar compound with bronchodilator effects.
Caffeine: Another purine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific structure and iodide ion, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research.
Properties
CAS No. |
90703-17-6 |
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Molecular Formula |
C7H11IN4 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydropurin-1-ium;iodide |
InChI |
InChI=1S/C7H10N4.HI/c1-10-3-6-7(9-4-8-6)11(2)5-10;/h3-4H,5H2,1-2H3;1H |
InChI Key |
GQQPZBAMNXDEFL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C2=NC=NC2=C1)C.[I-] |
Origin of Product |
United States |
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